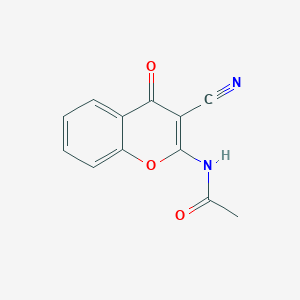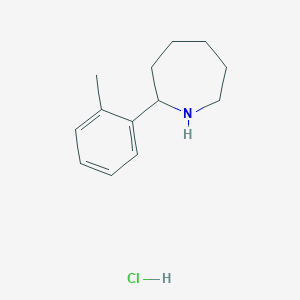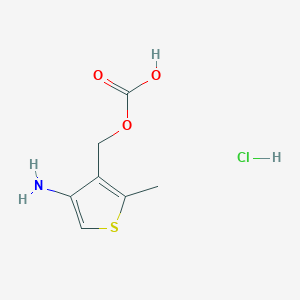![molecular formula C9H7N3O4 B15067608 Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid is a heterocyclic compound that belongs to the class of pyridopyrimidines These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid often involve multicomponent reactions and the use of automated synthesis techniques. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrido[2,3-d]pyrimidine-5-one
- Pyrido[2,3-d]pyrimidine-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Uniqueness
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid is unique due to its specific ring fusion pattern and the presence of carboxylic acid groups at positions 4 and 6. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridopyrimidine derivatives .
Propriétés
Formule moléculaire |
C9H7N3O4 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c13-8(14)7-5-3-12(9(15)16)2-1-6(5)10-4-11-7/h1-2,4H,3H2,(H,13,14)(H,15,16) |
Clé InChI |
MVCKFXUZDYUZHT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CN1C(=O)O)N=CN=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)












